molecular formula C15H15ClO2 B6292953 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene CAS No. 2404733-98-6

1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene

Cat. No. B6292953
CAS RN: 2404733-98-6
M. Wt: 262.73 g/mol
InChI Key: RKBDOQCWRIELCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene (BCMB) is an organic compound belonging to the class of aromatic compounds. BCMB is a colorless, volatile liquid with a sweet, pungent odor and is soluble in most organic solvents. It is a versatile reagent and finds use in a variety of laboratory applications.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene is based on its reactivity as an electrophile. 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene is an electron-deficient compound, which makes it highly reactive. When 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene reacts with a nucleophile, it forms a covalent bond with the nucleophile, resulting in the formation of a new molecule.
Biochemical and Physiological Effects
1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene is an organic compound and does not have any known biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

The main advantages of using 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene in laboratory experiments are its low cost, ease of synthesis, and its high reactivity. The main limitation of using 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene is its volatility, which can lead to the loss of the compound during the reaction.

Future Directions

Some of the potential future directions for 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene include its use in the synthesis of novel pharmaceuticals, in the modification of proteins and peptides, in the production of polymers, and in the synthesis of dyes and pigments. Additionally, 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene could be used as a catalyst in organic reactions, such as in the synthesis of heterocyclic compounds. Furthermore, 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene could be used as a reagent in the synthesis of other aromatic compounds, such as benzene derivatives, furans, and thiophenes. Finally, 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene could be used in the synthesis of novel materials, such as polymers and composites.

Synthesis Methods

1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene can be synthesized by a two-step process, involving the reaction of benzyl chloride with methanol in the presence of a strong acid, followed by the reaction of the resulting benzyl alcohol with chloroform in the presence of a base. The reaction of benzyl chloride with methanol can be carried out in a variety of ways, including the use of sulfuric acid, hydrochloric acid, or a combination of the two. The reaction of the benzyl alcohol with chloroform can be carried out in the presence of sodium hydroxide, potassium hydroxide, or a combination of the two.

Scientific Research Applications

1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene is widely used as a reagent in a variety of laboratory applications, such as in the synthesis of pharmaceuticals, in the modification of proteins and peptides, in the production of polymers, and in the synthesis of dyes and pigments. 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene is also used in the synthesis of various types of aromatic compounds, such as benzene derivatives, furans, and thiophenes. Additionally, 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene can be used as a catalyst in organic reactions.

properties

IUPAC Name

2-chloro-4-(methoxymethyl)-1-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO2/c1-17-10-13-7-8-15(14(16)9-13)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBDOQCWRIELCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.